molecular formula C4H2ClF7O B14651652 Ethane, 1-(1-chloro-2,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro- CAS No. 51410-33-4

Ethane, 1-(1-chloro-2,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-

Cat. No.: B14651652
CAS No.: 51410-33-4
M. Wt: 234.50 g/mol
InChI Key: SWIOAERYZPVVEW-UHFFFAOYSA-N
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Description

Ethane, 1-(1-chloro-2,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro- is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 1-(1-chloro-2,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro- typically involves the reaction of a chlorinated ethane derivative with a fluorinated ethoxy compound. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, and may be conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the highly reactive and potentially hazardous reagents. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethane, 1-(1-chloro-2,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: The fluorinated groups can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various ethoxy derivatives, while oxidation and reduction reactions can produce a range of fluorinated compounds.

Scientific Research Applications

Ethane, 1-(1-chloro-2,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro- has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which Ethane, 1-(1-chloro-2,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro- exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular membranes. The fluorinated groups can enhance the compound’s binding affinity and stability, leading to specific biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    Ethane, 1,1,2,2-tetrafluoro-: A simpler fluorinated ethane derivative.

    Ethane, 1-(1-chloro-2,2,2-trifluoroethoxy)-: Lacks the additional fluorine atoms.

    Ethane, 1,1,2,2-tetrafluoro-1-(trifluoromethoxy)-: Contains a trifluoromethoxy group instead of the chloro-trifluoroethoxy group.

Uniqueness

Ethane, 1-(1-chloro-2,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro- is unique due to its combination of chloro and multiple fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and reagents.

Properties

IUPAC Name

2-chloro-1,1,1-trifluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF7O/c5-1(3(8,9)10)13-4(11,12)2(6)7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIOAERYZPVVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(OC(C(F)F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80605077
Record name 1-(1-Chloro-2,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51410-33-4
Record name 1-(1-Chloro-2,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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